
2-(Bromomethyl)-4-chloro-1-methoxybenzene
Vue d'ensemble
Description
The compound "2-(Bromomethyl)-4-chloro-1-methoxybenzene" is a halogenated aromatic compound that is not explicitly discussed in the provided papers. However, similar compounds have been studied for various applications, including as monomers for polymer synthesis and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related halomethylated benzene compounds often involves multi-step reactions starting from simpler aromatic compounds. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through nitration, reduction, diazotization, and bromination steps . Similarly, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene by a sequence of bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be complex, with the presence of substituents influencing the overall conformation and reactivity of the molecule. For example, in the structure of 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, the bromobenzene ring is almost perpendicular to the fused-ring system, indicating that steric factors play a significant role in the molecular conformation . This suggests that the molecular structure of "this compound" would also be influenced by the positions of the bromomethyl and chloro substituents.
Chemical Reactions Analysis
Halogenated methoxybenzenes can participate in various chemical reactions. For example, bromination reactions of methoxybenzene derivatives have been studied, showing that the presence of electron-donating or -withdrawing groups at the benzylic position affects the reaction outcome . Additionally, the reactivity of halogenated carbene intermediates formed from halogenated methoxybenzenes has been explored, with these carbenes undergoing reactions such as cyclopropanation and alcohol addition . These studies provide insights into the types of chemical reactions that "this compound" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can vary widely depending on their molecular structure. For instance, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different crystal structures and conformations, which can affect their reactivity and physical properties . The presence of halogen atoms can also influence the volatility, solubility, and stability of these compounds. The environmental behavior of bromochloromethoxybenzenes, including their distribution and potential sources, has been studied in the marine troposphere, indicating that these compounds can have both biogenic and anthropogenic origins .
Applications De Recherche Scientifique
Photovoltaic Performance in Polymer Solar Cells
One significant application of a derivative of 2-(bromomethyl)-4-chloro-1-methoxybenzene is in the field of solar energy. Specifically, the derivative 2-methoxy-(5,8)-dihydronaphthyl-PCBM (MDN-PCBM) has been synthesized and evaluated for its performance in polymer solar cells (PSCs). This compound demonstrates improved photovoltaic performance compared to traditional electron acceptors, showing higher power conversion efficiency, open circuit voltage, and short-circuit current (Jin et al., 2016).
Analysis of Volatile Compounds in Grains
Another research application of a related compound involves the analysis of volatile methoxybenzene compounds in grains. More than 20 volatile methoxybenzene compounds, including derivatives of this compound, have been identified in various grain samples. These compounds are often associated with off-odors in grains like corn, sorghum, soybean, and wheat. The research helps in identifying and understanding the chemical basis of these off-odors (Seitz & Ram, 2000).
Electrochemical Reduction Studies
The compound has also been studied in the context of electrochemical reduction. Research on methyl triclosan, a derivative of this compound, has been conducted to explore its reduction at glassy carbon electrodes. This study is relevant for understanding the compound's behavior as an environmental pollutant and its potential degradation pathways (Peverly et al., 2014).
Organic Synthesis Applications
This compound and its derivatives are also used in organic synthesis. For example, the electrochemical reduction of related bromoethers catalyzed by nickel(I) tetramethylcyclam leads to the formation of tetrahydrofuran derivatives. Such reactions are crucial in the synthesis of complex organic molecules, highlighting the compound's role in advanced organic synthesis techniques (Esteves et al., 2007).
Supramolecular Chemistry
In the field of supramolecular chemistry, the study of anisole derivatives, including those with bromomethyl groups, provides insight into various molecular interactions. These studies aid in understanding how molecular structures and packing behavior are influenced by different substituents like bromomethyl and methoxy groups (Nestler et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(bromomethyl)-4-chloro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOYTRDTYUBKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572998 | |
| Record name | 2-(Bromomethyl)-4-chloro-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58735-58-3 | |
| Record name | 2-(Bromomethyl)-4-chloro-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-4-chloro-1-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




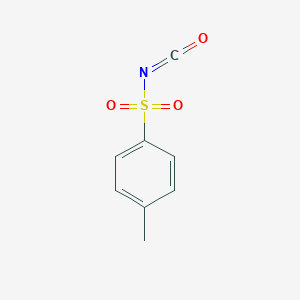
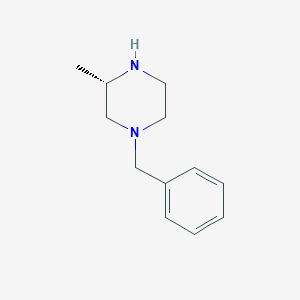
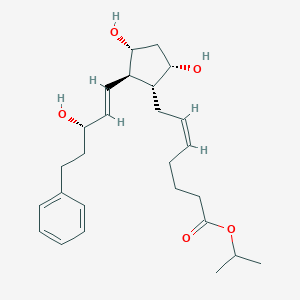

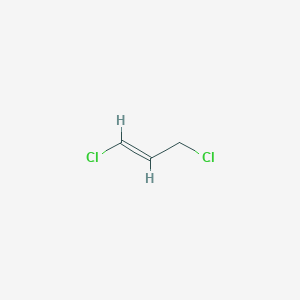
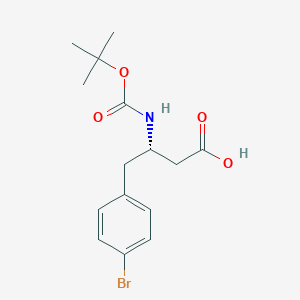
![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)

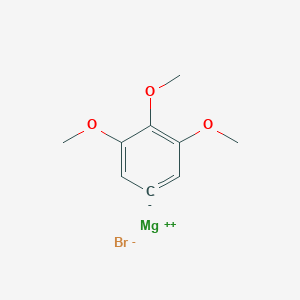

![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)

